molecular formula C19H18Cl2N4O B2948600 2,4-dichloro-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzamide CAS No. 1797592-10-9

2,4-dichloro-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2948600
CAS No.: 1797592-10-9
M. Wt: 389.28
InChI Key: DQQIBCNPCCTVKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Properties 2,4-dichloro-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzamide is a synthetic organic compound with the molecular formula C20H19Cl2N5O and a molecular weight of 420.31 g/mol . Its structure features a benzamide core substituted with 2,4-dichloro groups, linked via a methylene group to a piperidine ring which is incorporated into a 3-cyanopyridin-2-yl system. This specific arrangement of aromatic, heterocyclic, and polar functional groups makes it a compound of interest in advanced medicinal chemistry research. Research Applications and Value This compound is designed as a sophisticated chemical tool for research and development. The molecular scaffold, which incorporates a piperidine ring connected to a cyanopyridine moiety, is frequently explored in the design of biologically active molecules . For instance, similar structures containing the 1-(piperidin-4-yl) group have been investigated for their potential to modulate protein-protein interactions and enzyme activity . Specifically, compounds based on a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold have been identified as inhibitors of the NLRP3 inflammasome, a key component of the innate immune system implicated in a wide range of inflammatory diseases . The presence of the 3-cyanopyridine group is a common feature in drugs and candidates designed for targeted therapy, as it can enhance binding affinity and selectivity . Researchers may utilize this compound as a key intermediate in the synthesis of more complex molecules or as a pharmacological probe to study specific biological pathways. Handling and Usage This product is provided For Research Use Only (RUO). It is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material in a appropriately controlled laboratory environment.

Properties

IUPAC Name

2,4-dichloro-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N4O/c20-15-3-4-16(17(21)10-15)19(26)24-12-13-5-8-25(9-6-13)18-14(11-22)2-1-7-23-18/h1-4,7,10,13H,5-6,8-9,12H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQQIBCNPCCTVKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=C(C=C(C=C2)Cl)Cl)C3=C(C=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. One common approach is to start with 2,4-dichlorobenzoic acid, which undergoes amidation with an appropriate amine derivative. The piperidine ring and cyanopyridine moiety are then introduced through subsequent reactions, often involving nucleophilic substitution and coupling reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, specific solvents, and temperature control to optimize the reaction efficiency. Purification steps such as recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

  • Oxidation: : The chlorine atoms can be oxidized to form chloro derivatives.

  • Reduction: : The compound can be reduced to remove chlorine atoms or other functional groups.

  • Substitution: : The benzamide core can undergo nucleophilic substitution reactions, replacing the amide group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles like amines or alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.

Major Products Formed

  • Oxidation: : Formation of chloro derivatives.

  • Reduction: : Formation of dechlorinated or other reduced derivatives.

  • Substitution: : Formation of amides, esters, or other substituted benzamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology

In biological research, 2,4-dichloro-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzamide may be studied for its potential biological activity. It could be used to develop new drugs or as a tool compound in biochemical assays.

Medicine

The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its structural features may be exploited to design new therapeutic agents targeting specific diseases.

Industry

In industry, this compound could be used in the production of agrochemicals, pharmaceuticals, or other chemical products. Its unique structure and reactivity make it valuable for various industrial applications.

Mechanism of Action

The mechanism by which 2,4-dichloro-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s closest structural analogs share the 2,4-dichlorobenzamide core and piperidine backbone but differ in substituents on the piperidine ring. Below is a detailed comparison with key derivatives:

Analog 1: 2,4-Dichloro-N-[1-(naphthalen-2-ylmethyl)piperidin-4-yl]benzamide

  • Structural Differences: The 1-position of the piperidine is substituted with a naphthalen-2-ylmethyl group instead of 3-cyanopyridin-2-yl.
  • Activity: Exhibits an IC50 of ~50,000 nM against γ-aminobutyric acid transporter 4 (SLC6A11), indicating moderate binding affinity .

Analog 2: [18F]2,4-Dichloro-N-((1-(propylsulfonyl)-4-(6-fluoropyridin-2-yl)piperidin-4-yl)methyl)benzamide

  • Structural Differences : Incorporates a 6-fluoropyridin-2-yl group at the 4-position of piperidine and a propylsulfonyl group at the 1-position.
  • Activity : Radiolabeled with fluorine-18 for positron emission tomography (PET) imaging, suggesting utility in tracing neuronal pathways .

Analog 3: 2,4-Dichloro-N-{[1-(2,4-dichlorobenzoyl)piperidin-4-yl]methyl}benzamide

  • Structural Differences : The 1-position of piperidine is substituted with a 2,4-dichlorobenzoyl group.
  • Crystallography : Forms N–H⋯O hydrogen bonds and C–H⋯π interactions in the solid state, stabilizing its conformation .

Activity and Selectivity Profiles

A comparative analysis of biological activities is summarized below:

Compound Target/Activity IC50/EC50 Key Feature
Target Compound Not reported in evidence 3-Cyanopyridin-2-yl substituent
2,4-Dichloro-N-[1-(naphthalen-2-ylmethyl)piperidin-4-yl]benzamide SLC6A11 inhibition ~50,000 nM Bulky hydrophobic substituent
[18F]Analog Neuronal imaging N/A (PET tracer) Fluorine-18 radiolabel
AH-7921 (3,4-dichloro analog) Opioid receptor agonist (controlled) Potent μ-opioid activity Cyclohexane backbone (non-piperidine)

Biological Activity

2,4-dichloro-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a dichlorobenzamide core, substituted with a piperidine moiety linked to a cyanopyridine group. This structural configuration is significant for its interaction with biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For instance, it has demonstrated significant cytotoxic effects against various cancer cell lines. The IC50 values indicate its potency in inhibiting cell proliferation:

Cell LineIC50 (µM)
MCF-70.87–12.91
MDA-MB-2311.75–9.46
HCC8276.26 ± 0.33
NCI-H3586.48 ± 0.11

These values suggest that the compound is more effective than traditional chemotherapeutics like 5-Fluorouracil (5-FU), which has IC50 values of 17.02 µM and 11.73 µM in the same cell lines .

The mechanism underlying the antitumor activity involves the induction of apoptosis through caspase activation. Specifically, treated MCF-7 cells exhibited increased levels of caspase 9, indicating an apoptotic pathway activation:

Caspase 9 levels in treated samples 27.13±0.54 ng mL\text{Caspase 9 levels in treated samples }27.13\pm 0.54\text{ ng mL}

This increase was compared to Staurosporine, a known inducer of apoptosis, which showed lower caspase levels .

Pharmacokinetics

The pharmacokinetic profile of the compound shows promising attributes:

  • Clearance : 82.7±1.97 mL h kg82.7\pm 1.97\text{ mL h kg}
  • Oral Bioavailability : 31.8%31.8\% after administration of 10 mg kg10\text{ mg kg}

These parameters indicate a favorable absorption and distribution profile in vivo, essential for therapeutic efficacy .

Toxicity Studies

Toxicity assessments have shown that the compound does not exhibit acute toxicity in animal models at doses up to 2000 mg kg2000\text{ mg kg}. This safety margin is critical for further development as a therapeutic agent .

Case Studies and Research Findings

  • Study on Selectivity and Efficacy :
    • A comparative study revealed that the compound exhibited a 27-fold lower toxicity against normal liver cells compared to its anticancer activity, indicating a favorable therapeutic index .
  • Structure-Activity Relationship (SAR) :
    • Modifications to the piperidine and pyridine moieties were explored to enhance biological activity and selectivity against cancer cells while minimizing side effects .
  • Combination Therapies :
    • Preliminary investigations into combination therapies with other agents have shown enhanced efficacy against resistant cancer phenotypes, suggesting potential for use in multi-drug regimens .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.